Ethyl 6-morpholinopyridazine-3-carboxylate
Übersicht
Beschreibung
Ethyl 6-morpholinopyridazine-3-carboxylate is a chemical compound with the molecular formula C11H15N3O3 . It has a wide range of applications in scientific experiments and research.
Synthesis Analysis
The synthesis of Ethyl 6-morpholinopyridazine-3-carboxylate involves the reaction of Morpholine and 6-Chloro-pyridazine-3-carboxylic acid ethyl ester . The detailed synthesis process is not available in the search results.Physical And Chemical Properties Analysis
Ethyl 6-morpholinopyridazine-3-carboxylate has a melting point of 124 °C and a predicted boiling point of 463.2±45.0 °C . Its predicted density is 1.225±0.06 g/cm3 . The pKa value is predicted to be 3.92±0.10 .Wissenschaftliche Forschungsanwendungen
- Imidazo[1,2-b]pyridazine derivatives have been investigated for their antifungal potential . Ethyl 6-morpholinopyridazine-3-carboxylate could serve as a scaffold for designing novel antifungal agents.
- Some imidazo[1,2-b]pyridazine derivatives exhibit anti-diabetic effects . Research could explore whether this compound has similar properties, potentially aiding in diabetes management.
- Imidazo[1,2-b]pyridazine derivatives have shown activity against parasites . Ethyl 6-morpholinopyridazine-3-carboxylate might be a candidate for developing antiparasitic drugs.
- The imidazo[1,2-b]pyridazine scaffold has been associated with anti-inflammatory effects . Investigating this compound’s anti-inflammatory properties could be valuable.
- Imidazo[1,2-b]pyridazine derivatives have demonstrated anti-proliferative activity . Ethyl 6-morpholinopyridazine-3-carboxylate could be explored for its impact on cell proliferation.
- Some imidazo[1,2-b]pyridazine compounds act as acetylcholinesterase inhibitors . Research could assess whether this compound has similar effects, potentially aiding in neurodegenerative disease treatment.
Antifungal Activity
Anti-Diabetic Properties
Antiparasitic Applications
Anti-Inflammatory Potential
Anti-Proliferative Activity
Acetylcholinesterase Inhibition
These applications highlight the diverse potential of Ethyl 6-morpholinopyridazine-3-carboxylate in drug discovery and therapeutic development. Further studies are needed to validate its efficacy and safety in these contexts . 🌟
Eigenschaften
IUPAC Name |
ethyl 6-morpholin-4-ylpyridazine-3-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c1-2-17-11(15)9-3-4-10(13-12-9)14-5-7-16-8-6-14/h3-4H,2,5-8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJRRQGQJZJNBLV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(C=C1)N2CCOCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10504822 | |
Record name | Ethyl 6-(morpholin-4-yl)pyridazine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10504822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-morpholinopyridazine-3-carboxylate | |
CAS RN |
77407-73-9 | |
Record name | Ethyl 6-(morpholin-4-yl)pyridazine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10504822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.